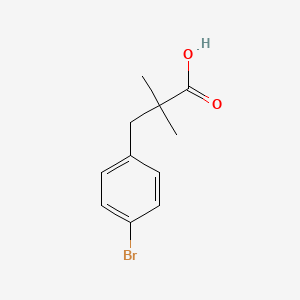

3-(4-Bromophenyl)-2,2-dimethylpropanoic acid

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOROXVNNDXPWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186498-30-6 | |

| Record name | 3-(4-bromophenyl)-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Bromophenyl)-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-2,2-dimethylpropanoic acid, identified by the CAS number 186498-30-6 , is a halogenated aromatic carboxylic acid.[1] Its molecular structure, featuring a bromophenyl group attached to a neopentyl carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the dimethylpropanoic acid portion can influence the compound's pharmacokinetic properties. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and potential applications, serving as a vital resource for professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| CAS Number | 186498-30-6 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | |

| Predicted XlogP | 3.3 | [1] |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 2 | |

| Predicted Rotatable Bond Count | 2 |

Synthesis and Workflow

A detailed, large-scale synthesis of the related compound, (S)-3-(4-Bromophenyl)butanoic acid, has been reported in Organic Syntheses.[2][3] This procedure involves a rhodium-catalyzed asymmetric 1,4-addition of 4-bromophenylboronic acid to crotonate, followed by hydrolysis. This methodology could potentially be adapted for the synthesis of the target molecule by using a suitable α,β-unsaturated ester with the required dimethyl substitution.

Another relevant synthetic strategy is detailed in a patent for the preparation of the isomeric 2-(4-bromophenyl)-2-methylpropanoic acid.[4][5] This process involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.[4][5] This highlights a method for introducing the bromo-substituent onto the phenyl ring of a pre-existing carboxylic acid scaffold.

Conceptual Synthesis Workflow:

Sources

- 1. PubChemLite - 3-(4-bromophenyl)-2,2-dimethylpropanoic acid (C11H13BrO2) [pubchemlite.lcsb.uni.lu]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Gem-Dimethyl Substituted Phenylpropanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Abstract

This technical guide provides a comprehensive overview of gem-dimethyl substituted phenylpropanoic acid derivatives, a significant class of molecules in medicinal chemistry. The core focus is on their role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial nuclear hormone receptors involved in regulating lipid and glucose metabolism, and inflammation. This document delves into the strategic importance of the gem-dimethyl group, the mechanism of PPAR activation, detailed synthetic methodologies, structure-activity relationships (SAR), and robust protocols for biological evaluation. The content is structured to provide both foundational knowledge and field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Strategic Value of a Unique Scaffold

Phenylpropanoic acid derivatives represent a versatile scaffold for developing ligands that target nuclear receptors. The introduction of a gem-dimethyl group at the α-position of the propanoic acid chain is a key medicinal chemistry strategy. This modification imparts specific conformational and metabolic properties that can significantly enhance the therapeutic profile of these molecules.[1][2] These derivatives have been extensively explored as modulators of PPARs, a family of ligand-activated transcription factors critical to metabolic homeostasis.[3][4] Understanding this chemical class requires an appreciation for the nuanced interplay between the gem-dimethyl group, the phenylpropanoic acid backbone, and the complex biology of the PPAR signaling cascade.

The Significance of the gem-Dimethyl Group

The gem-dimethyl moiety is more than a simple structural component; it is a strategic element used by medicinal chemists to optimize drug-like properties.[2][5] Its inclusion can lead to several benefits:

-

Conformational Restriction: The two methyl groups introduce steric bulk, which can lock the molecule into a specific, bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the target receptor, potentially increasing potency.[1][2]

-

Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group is resistant to metabolic oxidation, a common pathway for drug degradation. This can increase the molecule's half-life and overall exposure in vivo.[1][6]

-

Improved Pharmacokinetics: By blocking metabolism at a key position, the gem-dimethyl group can lead to a more predictable and favorable pharmacokinetic (DMPK) profile.[5]

Core Mechanism of Action: Modulation of the PPAR Signaling Pathway

Gem-dimethyl substituted phenylpropanoic acid derivatives exert their primary biological effects by acting as ligands for PPARs. PPARs are a family of nuclear receptors comprising three subtypes: PPARα, PPARγ, and PPARβ/δ.[7][8][9] These receptors function as master regulators of gene expression, controlling networks involved in metabolism and inflammation.[10][11]

Upon binding by a ligand (agonist), the PPAR undergoes a conformational change, allowing it to dissociate from corepressor proteins and recruit coactivator proteins. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR).[7][11] The PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[12]

Caption: A general workflow for synthesizing gem-dimethyl phenylpropanoic acids.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol describes a typical synthesis, which must be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Step 1: Monomethylation of Ethyl Phenylacetate

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) to the stirred THF.

-

Addition: Add a solution of the starting ethyl phenylacetate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Causality: LDA is a strong, non-nucleophilic base ideal for cleanly deprotonating the α-carbon without competing side reactions like ester saponification. The low temperature maintains the kinetic stability of the enolate.

-

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the α-methylated ester.

Step 2: Second Methylation to form the gem-Dimethyl Group

-

Procedure: Repeat Step 1 using the purified α-methylated ester as the starting material. This second alkylation installs the second methyl group, creating the gem-dimethyl center.

-

Trustworthiness: It is critical to use a strong base like LDA to overcome the increased steric hindrance and slightly lower acidity of the remaining α-proton in the monomethylated intermediate.

-

Step 3: Saponification to the Carboxylic Acid

-

Hydrolysis: Dissolve the purified α,α-dimethylated ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (3.0 equivalents).

-

Reaction: Stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 4-6 hours).

-

Causality: LiOH is an effective reagent for ester hydrolysis (saponification). The use of a THF/water solvent system ensures the solubility of both the organic ester and the inorganic base.

-

-

Workup: Acidify the reaction mixture to pH ~2-3 with 1N hydrochloric acid (HCl). Extract the product into ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final gem-dimethyl substituted phenylpropanoic acid derivative. The product can be further purified by recrystallization if necessary.

Structure-Activity Relationships (SAR)

The potency and subtype selectivity of these derivatives are highly dependent on their molecular structure. SAR studies have revealed key pharmacophoric elements that are essential for effective PPAR modulation. [3][13]

Caption: Key pharmacophoric regions governing the SAR of phenylpropanoic acid PPAR modulators.

The following table summarizes key SAR findings from the literature. [3][4][14]

| Molecular Region | Structural Modification | Impact on Activity & Selectivity |

|---|---|---|

| Acidic Head | Carboxylic acid is generally required. | Forms critical hydrogen bonds in the ligand-binding pocket (LBP) of PPARs. Essential for anchoring the molecule. |

| gem-Dimethyl Group | Presence of the gem-dimethyl group. | Increases potency by locking the molecule in a favorable binding conformation and enhances metabolic stability. [1][2] |

| Central Phenyl Ring | Substitution pattern (ortho, meta, para). | Influences the orientation of the linker and tail groups within the LBP. |

| Linker | Ether, amide, or alkyl chains. | The type and length of the linker are critical for subtype selectivity. For example, an amide-containing linker can favor PPARα activity. [4] |

| Hydrophobic Tail | Aromatic or aliphatic groups. | Interacts with the large, hydrophobic region of the LBP. The size, shape, and electronics of this group are major determinants of potency and subtype selectivity. |

| Stereochemistry | (R) vs. (S) enantiomer at the α-carbon (if not gem-disubstituted). | Often, one enantiomer is significantly more active than the other, highlighting the specific 3D geometry of the LBP. Interestingly, this relationship can be reversed depending on other substituents. [13]|

Protocols for Biological Evaluation

To determine the efficacy and selectivity of newly synthesized compounds, a series of in vitro assays are essential. The cell-based transactivation assay is a cornerstone for quantifying PPAR agonist activity.

PPAR Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.

Principle: Cells are co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain (LBD) of a human PPAR subtype (α, γ, or δ) fused to the DNA-binding domain (DBD) of another protein (commonly GAL4).

-

A reporter vector containing a promoter with upstream activator sequences (UAS) that are recognized by the GAL4-DBD, which drives the expression of a reporter gene (e.g., Luciferase).

When a test compound (agonist) binds to the PPAR-LBD, the fusion protein binds to the UAS and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of PPAR activation. [15] Experimental Workflow:

Caption: Workflow for a PPAR-LBD Luciferase Reporter Transactivation Assay.

Detailed Protocol Steps:

-

Cell Culture: Maintain HEK293T or a similar easily transfectable cell line in appropriate growth medium (e.g., DMEM with 10% FBS).

-

Transfection: Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

Plating: After transfection, plate the cells into 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well) and allow them to recover for 24 hours. [15]4. Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO).

-

Treatment: Add the compound dilutions to the cells. Include wells for a positive control (a known potent PPAR agonist) and a vehicle control (DMSO only).

-

Trustworthiness: The positive control validates that the assay system is working correctly, while the vehicle control establishes the baseline level of reporter activity.

-

-

Incubation: Incubate the plates for 18-24 hours to allow for gene transcription and protein expression.

-

Measurement: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer according to the manufacturer's instructions.

-

Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved) and the maximal efficacy.

Therapeutic Potential and Future Directions

The unique ability of gem-dimethyl substituted phenylpropanoic acids to modulate PPARs makes them highly valuable candidates for treating metabolic disorders. [3][16]* PPARα agonists are effective at lowering triglycerides and are used to treat dyslipidemia. [3]* PPARγ agonists (like the thiazolidinedione class) are potent insulin sensitizers used in the treatment of type 2 diabetes. [17]* Dual or Pan-PPAR agonists that activate multiple subtypes (e.g., PPARα/γ or PPARα/δ) are being developed to simultaneously address multiple aspects of the metabolic syndrome, such as high blood sugar and abnormal cholesterol levels, with the potential for improved efficacy and reduced side effects. [16][18] Future research is focused on developing Selective PPAR Modulators (SPPARMs) . These are compounds that bind to PPARs but elicit only a subset of the receptor's downstream effects. The goal is to design ligands that retain the therapeutic benefits (e.g., insulin sensitization for PPARγ) while avoiding undesirable side effects (e.g., weight gain and fluid retention). [16]This requires a sophisticated understanding of how different ligands induce distinct receptor conformations, leading to differential cofactor recruitment and gene regulation.

Conclusion

Gem-dimethyl substituted phenylpropanoic acid derivatives are a cornerstone of modern medicinal chemistry for targeting metabolic diseases. The strategic incorporation of the gem-dimethyl group provides a powerful tool to enhance potency and pharmacokinetic properties. Their mechanism of action via the modulation of PPAR subtypes α, γ, and δ offers multiple avenues for therapeutic intervention in dyslipidemia, type 2 diabetes, and other components of the metabolic syndrome. Continued exploration of the structure-activity relationships and the development of subtype-selective and partial agonists hold immense promise for creating safer and more effective therapies for these widespread and debilitating conditions.

References

-

Creative Diagnostics. PPAR Signaling Pathway. Available from: [Link]

-

QIAGEN. PPAR Signaling. GeneGlobe. Available from: [Link]

-

Cusabio. PPAR signaling pathway. Available from: [Link]

-

GSEA. Human Gene Set: KEGG_PPAR_SIGNALING_PATHWAY. Available from: [Link]

-

Soccio, R. E., Chen, E. R., & Lazar, M. A. (2014). PPARγ signaling and metabolism: the good, the bad and the future. Nature Medicine. Available from: [Link]

-

Ramírez-Pérez, A., et al. (2002). Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. PubMed. Available from: [Link]

-

Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry. Available from: [Link]

-

ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Available from: [Link]

-

ResearchGate. Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Available from: [Link]

-

ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Available from: [Link]

-

Reta, G. F., et al. (2012). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. ResearchGate. Available from: [Link]

-

Reta, G. F., et al. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. PubMed. Available from: [Link]

-

Miyachi, H. (2013). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. PMC. Available from: [Link]

-

Lee, C. H. (2012). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PMC. Available from: [Link]

-

Ohashi, M., et al. (2011). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Journal of Medicinal Chemistry. Available from: [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available from: [Link]

-

Tan, Y., et al. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. PMC. Available from: [Link]

-

Maggiora, D., et al. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers. Available from: [Link]

-

Alam, S., & Khan, F. (2019). A Comparative Study on Selective PPAR Modulators through Quantitative Structure-activity Relationship, Pharmacophore and Docking Analyses. PubMed. Available from: [Link]

-

Miyachi, H. (2006). Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 6. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. KEGG_PPAR_SIGNALING_PATHWAY [gsea-msigdb.org]

- 10. cusabio.com [cusabio.com]

- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]

- 13. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship [pubmed.ncbi.nlm.nih.gov]

- 14. A Comparative Study on Selective PPAR Modulators through Quantitative Structure-activity Relationship, Pharmacophore and Docking Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Conformationally Restricted Phenylalanine Mimetics

Abstract

Phenylalanine is a cornerstone amino acid in medicinal chemistry, frequently mediating critical peptide-protein interactions through its aromatic side chain.[1][2] However, the inherent conformational flexibility of its side chain often leads to reduced binding affinity and susceptibility to proteolytic degradation, limiting the therapeutic potential of peptide-based drugs.[3] This guide provides a comprehensive technical overview of conformationally restricted phenylalanine mimetics—structurally modified analogs designed to lock the orientation of the phenyl group into a specific, biologically active conformation. We will explore the fundamental design principles, detail key synthetic methodologies, discuss robust characterization techniques, and present case studies that highlight the successful application of these mimetics in enhancing the potency, selectivity, and metabolic stability of therapeutic candidates.

The Rationale for Conformational Restriction

The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often exist as an ensemble of rapidly interconverting conformers in solution.[3] While this flexibility allows for interactions with various biological targets, it comes at a significant entropic cost upon binding to a specific receptor. The peptide must "freeze" into a single bioactive conformation, a process that is thermodynamically unfavorable.

The side chain of phenylalanine (Phe) is characterized by two primary rotatable bonds, Chi (χ1) and Chi (χ2), which define the spatial orientation of the phenyl ring relative to the peptide backbone. By incorporating structural constraints that limit the rotation around these bonds, we can pre-organize the molecule into its bioactive conformation. This strategy offers several key advantages:

-

Enhanced Binding Affinity: By reducing the entropic penalty of binding, constrained analogs can exhibit significantly higher affinity for their target receptor.[3]

-

Improved Selectivity: A rigid conformation can be tailored to fit a specific receptor subtype, minimizing off-target effects.

-

Increased Metabolic Stability: A constrained structure can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.[4]

-

Probing Receptor Topography: Mimetics with defined geometries serve as powerful tools to map the binding pockets of receptors and enzymes.[5]

Design Principles and Key Structural Classes

The design of a conformationally restricted mimetic begins with an understanding of the desired side-chain orientation. This is often informed by structural data from X-ray crystallography or NMR spectroscopy of the parent peptide bound to its target. The primary goal is to mimic the gauche(-), gauche(+), or trans rotamers of the χ1 torsion angle.

Several classes of mimetics have been developed, each employing a different strategy to achieve conformational rigidity.

Tetrahydroisoquinoline Carboxylic Acid (Tic)

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a widely used phenylalanine analog where the side chain is cyclized back onto the backbone nitrogen.[6] This bicyclic structure rigidly constrains the χ1 angle to approximately -60°, forcing it into a gauche(-) conformation. Tic has been instrumental in developing potent ligands for opioid receptors and other GPCRs.

Cyclopropyl-Constrained Phenylalanine (Cpp)

Incorporating a cyclopropane ring into the side chain is a powerful method to restrict both χ1 and χ2 torsions.[7][8] The rigid, three-membered ring acts as a "conformational lock." Depending on the substitution pattern and stereochemistry of the cyclopropane ring, different, well-defined side-chain orientations can be achieved.[4][9] This allows for precise directional control of the phenyl group, a feature unique to this class of mimetics.[4]

β-Substituted Phenylalanines

Introducing a substituent, such as a methyl group, at the β-carbon of the phenylalanine side chain creates steric hindrance that disfavors certain rotamers. For example, (2S,3S)-β-Methylphenylalanine preferentially adopts a trans conformation for χ1. This approach offers a more subtle method of conformational control compared to cyclization strategies.

Synthetic Methodologies

The synthesis of these non-canonical amino acids often requires multi-step, stereoselective routes.

Synthesis of (S)-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

The classic route to Tic is the Bischler-Napieralski reaction , which involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide.[10][11]

Experimental Protocol: Synthesis of Boc-(S)-Tic-OH

-

Amide Formation: L-phenylalanine is converted to its methyl ester and then reacted with chloroacetyl chloride to form the N-chloroacetylated intermediate.

-

Cyclization (Bischler-Napieralski): The intermediate is treated with a Lewis acid, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions.[12] This induces cyclization to form the 3,4-dihydroisoquinoline derivative.

-

Reduction: The resulting imine is reduced, often using sodium borohydride (NaBH₄), to yield the tetrahydroisoquinoline ring system.[13]

-

Protection and Hydrolysis: The secondary amine is protected (e.g., with a Boc group), and the methyl ester is hydrolyzed under basic conditions to afford the final carboxylic acid.

-

Validation: The final product's identity and enantiomeric purity are confirmed using ¹H NMR, mass spectrometry, and chiral HPLC.

Asymmetric Synthesis of Cyclopropyl-Phenylalanine

Asymmetric cyclopropanation is crucial for accessing enantiomerically pure cyclopropyl amino acids.[7] One effective strategy involves the use of a chiral sulfinyl auxiliary.[7]

Experimental Protocol: Asymmetric Cyclopropanation

-

Ylide Formation: A chiral sulfonium ylide is generated in situ. Enantiopure sulfoxides serve as excellent chiral auxiliaries due to their ease of preparation and the high degree of asymmetric induction they provide.[7]

-

Cyclopropanation: The ylide reacts with a suitable Michael acceptor, such as an α,β-unsaturated ester derived from cinnamic acid. This step establishes the three-membered ring with high diastereoselectivity.

-

Auxiliary Removal: The chiral sulfinyl group is removed under mild conditions, for example, using a Grignard reagent like MeMgI at low temperatures.[7]

-

Functional Group Manipulation: The resulting cyclopropyl ester is then converted into the desired amino acid through standard functional group transformations (e.g., Curtius rearrangement, hydrolysis).

-

Validation: The stereochemistry of the cyclopropane ring is confirmed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, and by X-ray crystallography if suitable crystals can be obtained.[14]

Biophysical Characterization

Confirming that a synthetic mimetic adopts the intended conformation is a critical, self-validating step.

NMR Spectroscopy

Proton NMR (¹H NMR) is the most powerful tool for conformational analysis in solution.[15]

-

Coupling Constants (³J): The Karplus relationship allows the estimation of dihedral angles from vicinal (³J) coupling constants. For phenylalanine and its analogs, the ³J(Hα,Hβ) coupling constants are particularly informative for determining the χ1 rotamer populations.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide through-space distance information between protons. For a constrained analog, specific NOEs between the phenyl ring protons and backbone protons can definitively establish the side-chain conformation.[16]

X-ray Crystallography

When a mimetic can be crystallized, X-ray diffraction provides unambiguous, high-resolution data on its solid-state conformation.[14] This data serves as the gold standard for validating the structural constraints imposed by the molecular design.

Data Summary: Conformational Parameters

The following table summarizes the typical torsional angle constraints imposed by different mimetic strategies.

| Mimetic Class | Key Constraint Strategy | Typical χ1 Torsion Angle | Conformation Locked |

| Phenylalanine | None (Flexible) | -60°, 180°, +60° | Ensemble Average |

| Tetrahydroisoquinoline (Tic) | Backbone Cyclization | ≈ -60° | gauche(-) |

| (1S,2S)-Cyclopropyl-Phe | Side-chain Cyclization | ≈ 180° | trans |

| (2S,3S)-β-Methyl-Phe | Steric Hindrance | Favors ≈ 180° | trans (preferred) |

Case Studies in Drug Discovery

Tachykinin NK-1 Receptor Antagonists

The neuropeptide Substance P (SP) contains two critical phenylalanine residues at positions 7 and 8. Early structure-activity relationship (SAR) studies using various constrained Phe analogs, including Tic and indanylglycine (Ing), were pivotal in mapping the steric requirements of the NK-1 receptor's binding pocket.[5] These studies revealed that the sub-pocket for Phe7 is sterically confined, accommodating only a gauche(-) conformation, while the Phe8 sub-pocket is significantly larger and can accommodate bulkier groups in both gauche(-) and trans orientations.[5] This knowledge guided the design of potent and selective non-peptide NK-1 antagonists.

HIV-1 Capsid Inhibitors

The HIV-1 capsid protein is a validated drug target. Phenylalanine derivatives have been designed to bind at the interface between capsid monomers, disrupting the assembly process.[17] Constraining the conformation of these phenylalanine-based inhibitors can optimize their fit within the binding pocket, leading to improved antiviral potency.

Improving Peptide Stability and Selectivity

The incorporation of constrained amino acids is a well-established strategy to improve the metabolic stability and receptor selectivity of therapeutic peptides.[3][4][18] For example, replacing a native Phe residue with a cyclopropane-constrained analog can drastically improve resistance to enzymatic degradation while simultaneously locking the peptide into a conformation that is selective for a specific receptor subtype.[4] Fluorinated phenylalanines have also been widely used to enhance metabolic stability and modulate binding properties.[19]

Conclusion and Future Outlook

Conformationally restricted phenylalanine mimetics are indispensable tools in modern drug discovery. They provide a rational and powerful approach to transform flexible, labile peptides into potent, selective, and stable drug candidates. The continued development of novel synthetic methods, particularly those that are scalable and employ green chemistry principles, will further expand the accessibility and diversity of these valuable building blocks.[8][20] As our understanding of protein-protein interactions deepens, the precise conformational control offered by these mimetics will be paramount in designing the next generation of targeted therapeutics.

References

-

Giolitti, A., et al. (1997). Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. Journal of Medicinal Chemistry. Available at: [Link]

-

Jasiński, M., et al. (2009). Synthesis of Conformationally Constrained Analogues of Bioactive Amino Acids Based on Asymmetric Cyclopropanation. Synthetic Communications. Available at: [Link]

-

Jacquot, M., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. Available at: [Link]

-

Atta, F., et al. (2008). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry. Available at: [Link]

-

Fawcett, F., et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Available at: [Link]

-

Das, P., et al. (2020). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. iScience. Available at: [Link]

-

Majewska, M., et al. (2018). Constrained beta-amino acid-containing miniproteins. Chemical Communications. Available at: [Link]

-

ResearchGate. (2025). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. Available at: [Link]

-

Yoder, N. C., & Kumar, K. (2006). Selective Protein-Protein Interactions Driven by a Phenylalanine Interface. Journal of the American Chemical Society. Available at: [Link]

-

Gardiner, J., & Abell, A. D. (2004). Synthesis and solid state conformation of phenylalanine mimetics constrained in a proline-like conformation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cormanich, R. A., et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Hughes, R. A., et al. (2021). Recent Structural Advances in Constrained Helical Peptides. Molecules. Available at: [Link]

-

Mori, M., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. Available at: [Link]

-

Singh, G., & Singh, M. S. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available at: [Link]

-

American Chemical Society. (1981). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

-

Kaur, D., et al. (2009). Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift. The Journal of Chemical Physics. Available at: [Link]

-

Lee, E., et al. (2014). Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1. PLoS One. Available at: [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. (2024). The Role of L Phenylalanine in Protein Synthesis. Wuxi Jinghai Amino Acid Co., Ltd. Available at: [Link]

-

Zhang, M., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). Figure 2 from Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Semantic Scholar. Available at: [Link]

-

Zhang, M., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). Conformationally constrained substance P analogues: the total synthesis of a constrained peptidomimetic for the Phe7-Phe8 region. Semantic Scholar. Available at: [Link]

-

Lebrun, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Lebrun, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Isaksson, L., et al. (2021). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. The Journal of Physical Chemistry B. Available at: [Link]

-

Nitsche, C., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Chiba, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]

-

Al-Sayah, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. Available at: [Link]

Sources

- 1. Selective protein-protein interactions driven by a phenylalanine interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and solid state conformation of phenylalanine mimetics constrained in a proline-like conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. opendata.uni-halle.de [opendata.uni-halle.de]

- 17. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Gem-Dimethyl Effect in Drug Design: A Technical Guide

Executive Summary

The gem-dimethyl effect (also known as the Thorpe-Ingold effect ) is a cornerstone principle in physical organic chemistry that has been successfully translated into modern medicinal chemistry. It refers to the acceleration of cyclization rates and the stabilization of specific conformations induced by the presence of two methyl groups on a single carbon atom.

For drug developers, this effect is not merely a kinetic curiosity but a strategic tool. It is employed to:

-

Lock bioactive conformations , reducing the entropic penalty of binding (

). -

Block metabolic soft spots , particularly cytochrome P450-mediated oxidation at

-carbon positions. -

Facilitate macrocyclization , a critical step in the synthesis of large-ring drugs (e.g., HCV protease inhibitors).

This guide provides a technical analysis of the underlying mechanisms, strategic applications, and synthetic methodologies for leveraging the gem-dimethyl effect in drug discovery.[1][2]

Part 1: Fundamental Principles

The Thorpe-Ingold Effect: Physics of the "Magic Methyl"

The effect was first postulated by Beesley, Thorpe, and Ingold in 1915. It relies on two primary physical phenomena that alter the thermodynamics and kinetics of the molecule.

Mechanism A: Angle Compression (Enthalpic)

In a standard methylene group (-CH

-

Consequence: This widening compresses the external bond angle (the angle between the gem-dimethyl carbon and its neighbors) to less than 109.5°.

-

Result: The reactive termini of the chain are pushed closer together, lowering the activation energy (

) for ring closure.

Mechanism B: Rotamer Distribution (Entropic)

This is often the dominant factor. An unsubstituted alkyl chain has high conformational freedom, with many "unproductive" rotamers (extended conformations) that cannot cyclize.

-

Consequence: Gem-dimethyl substitution introduces syn-pentane interactions and steric clashes in the extended chain.

-

Result: The ground state energy of the open chain is raised, and the population of extended rotamers is decreased. The molecule is statistically more likely to adopt a "coiled" or "gauche" conformation that resembles the transition state for cyclization.

Thermodynamic Cycle of Pre-Organization

The following diagram illustrates how gem-dimethyl substitution reduces the entropic cost of binding or cyclization.

Figure 1: Thermodynamic cycle showing the pre-organization benefit. The gem-dimethyl group destabilizes the open 'random coil' state, making the transition to the closed/bound state energetically more favorable.

Part 2: Strategic Applications in Drug Design

Conformational Locking (Potency Enhancement)

Binding affinity is governed by the Gibbs free energy equation:

-

The Problem: A flexible ligand loses significant entropy (

) upon binding to a rigid protein pocket, penalizing affinity. -

The Solution: Introducing a gem-dimethyl group restricts the ligand's flexibility, "pre-paying" the entropy cost. If the restricted conformation matches the bioactive pose, affinity increases significantly.

Case Study: Peptidomimetics and Aib

The amino acid

-

Effect: Aib residues strongly promote the formation of

-helices or -

Application: Used in peptide drugs (e.g., GLP-1 agonists) to stabilize the secondary structure required for receptor binding and to prevent proteolysis.

Metabolic Blocking (PK Optimization)

The gem-dimethyl group is a bioisosteric shield against metabolic degradation.

-

Target: Cytochrome P450 enzymes (e.g., CYP3A4) often attack carbon atoms

to heteroatoms (amines, ethers) or benzylic positions. -

Mechanism: Replacing

-hydrogens with methyl groups removes the abstractable proton required for the initial step of oxidative metabolism (hydroxylation). -

Secondary Benefit: The steric bulk of the methyls can also prevent the enzyme's heme iron from accessing the site.

Data Comparison: Metabolic Stability Hypothetical data based on typical structure-activity relationship (SAR) trends (e.g., in kinase inhibitors or ether series).[3]

| Compound Variant | Structure Feature | CYP3A4 Intrinsic Clearance (CL | Half-life (t |

| Parent | -CH | High (> 50 µL/min/mg) | < 30 min |

| Mon-methyl | -CH(Me)-O- | Medium (~ 25 µL/min/mg) | ~ 60 min |

| Gem-dimethyl | -C(Me) | Low (< 5 µL/min/mg) | > 240 min |

Macrocyclization Efficiency

In the synthesis of macrocyclic drugs (12+ membered rings), ring closure is often the yield-limiting step due to the high entropic penalty of bringing two distant ends together.

-

Strategy: Placing a gem-dimethyl group in the linker chain accelerates the ring-closing metathesis (RCM) or macrolactamization rate.

-

Example: This strategy is evident in the synthesis of HCV protease inhibitors (e.g., Boceprevir intermediates involving gem-dimethylcyclopropane) and various kinase inhibitors.

Part 3: Synthetic Methodologies

Synthesizing quaternary centers is sterically demanding. Below are the standard industry protocols.

Classical Dialkylation

-

Substrate: Activated methylene compounds (e.g., diethyl malonate, ethyl cyanoacetate).

-

Reagents: Strong base (NaH, KOtBu) + Methyl Iodide (MeI).

-

Protocol:

-

Deprotonate with 1.1 eq NaH in DMF/THF (0°C).

-

Add 1.1 eq MeI. Stir to RT.

-

Repeat for the second methyl group (often requires stronger forcing conditions or specific timing to avoid mono-alkylation mixtures).

-

Photoredox Catalysis (Modern Approach)

Recent advances allow for the direct methylation of unactivated C-H bonds or the installation of gem-dimethyl groups via radical pathways.

-

Utility: Useful for late-stage functionalization of complex scaffolds (e.g., Tylophorine analogues).

-

Mechanism: Uses a photocatalyst (e.g., Ir or Ru complexes) to generate a radical at the benzylic or

-amino position, which is then trapped by a methyl source.

Decision Tree for Implementation

Figure 2: Decision framework for applying the gem-dimethyl effect during Lead Optimization.

Part 4: Experimental Validation

To verify that the gem-dimethyl group is functioning as intended (and not just acting as a lipophilic grease), the following assays are recommended:

-

NMR Conformational Analysis:

-

Compare NOESY/ROESY signals of the parent vs. gem-dimethyl analogue.

-

Success Indicator: Appearance of strong cross-peaks indicating a "turn" or "folded" conformation in the analogue that is absent in the parent.

-

-

X-Ray Crystallography:

-

Obtain co-crystal structures.

-

Success Indicator: The gem-dimethyl analogue should superimpose perfectly with the bioactive pose, while the parent may show disordered electron density in the linker region.

-

-

Matched Molecular Pair (MMP) Analysis:

-

Compare

pIC50 and -

Note: If potency increases but lipophilicity (LogD) increases disproportionately, the gain may be driven by non-specific hydrophobic effect rather than conformational restriction. Ideally, Ligand Efficiency (LE) should improve.

-

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds.[4] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.

-

Talele, T. T. (2018).[5] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[5][6][7]

-

Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Comparison of gem-dimethyl vs oxetane).

-

Chen, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification. ScienceOpen.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cresset-group.com [cresset-group.com]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. nedmdg.org [nedmdg.org]

A Senior Application Scientist's Guide to 3-(4-Bromophenyl)-2,2-dimethylpropanoic Acid: Sourcing, Synthesis, and Application

Abstract

This technical guide provides an in-depth analysis of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (CAS No. 80945-69-7), a critical building block in medicinal chemistry and drug development. We offer a comprehensive overview for researchers, scientists, and procurement specialists, focusing on reliable sourcing strategies, pricing benchmarks, and the scientific rationale behind its application. This document details the compound's physicochemical properties, provides a comparative analysis of commercial suppliers, and outlines a representative synthetic protocol. The objective is to equip professionals with the necessary knowledge to effectively procure and utilize this versatile intermediate in their research endeavors.

Introduction: The Strategic Importance of a Versatile Building Block

3-(4-Bromophenyl)-2,2-dimethylpropanoic acid is an aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromophenyl group, offers a reactive handle for a variety of cross-coupling reactions, while the carboxylic acid moiety allows for straightforward amide bond formation and other derivatizations. These characteristics make it a sought-after precursor in the synthesis of complex bioactive molecules and pharmaceutical agents.[1] The presence of the bromine atom is particularly strategic, enabling late-stage functionalization through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, which are cornerstones of modern drug discovery. Furthermore, arylpropionic acid derivatives, as a class, are well-established pharmacophores in numerous non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic potential of scaffolds derived from this intermediate.[2][3]

The purity of this starting material is paramount, as isomeric impurities, such as the 2- or 3-bromophenyl variants, can carry through subsequent synthetic steps, leading to difficult-to-separate final products and complicating regulatory submissions.[4] A well-defined and reliable supply chain for high-purity 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid is therefore a critical first step in any research or development program that utilizes it.

Sourcing and Procurement: A Comparative Analysis

Selecting a supplier for a key starting material requires a multi-faceted evaluation of cost, quality, and reliability. For 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid, researchers should consider not only the list price but also the supplier's quality control measures, the comprehensiveness of their analytical documentation (e.g., Certificate of Analysis with NMR and HPLC data), and their ability to scale up production if necessary.

Below is a comparative table of representative suppliers. Please note that pricing and availability are subject to change and should be verified directly with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities | Indicative Pricing (USD) |

| Sigma-Aldrich | Not readily available | - | - | - |

| Thermo Fisher (Alfa Aesar) | Not readily available | - | - | - |

| TCI America | Not readily available | - | - | - |

| Achmem | XQ00432 | 97% | Inquire | Inquire |

| Advanced ChemBlocks | AC-22920 | 95.00% | Inquire | Inquire |

Note: The search results did not yield readily available catalog numbers and pricing from major suppliers like Sigma-Aldrich and Thermo Fisher for this specific compound. The listed suppliers are smaller, specialized chemical providers. Researchers may need to inquire about custom synthesis for larger quantities.[5][6]

Supplier Selection Workflow

The process of selecting a suitable supplier can be visualized as a logical workflow. The following diagram outlines the key decision points for a researcher or procurement manager.

Caption: A workflow diagram for the procurement and qualification of a key chemical intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 80945-69-7 | - |

| Molecular Formula | C11H13BrO2 | [5] |

| Molecular Weight | 257.12 g/mol | [5] |

| Appearance | White to off-white solid | [7] |

| Purity | ≥95-97% (typical) | [5][6] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | [8] |

Characterization: For quality control, a researcher should expect to see analytical data confirming the structure and purity. This typically includes:

-

¹H NMR: To confirm the proton environment and structural integrity.

-

LC-MS: To verify the mass and assess purity.

-

HPLC: To provide a quantitative measure of purity.

Representative Synthetic Protocol: Amide Coupling

To illustrate the utility of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid, a standard protocol for its conversion to an amide is provided below. This reaction is fundamental in medicinal chemistry for linking molecular fragments.

Objective: To synthesize N-benzyl-3-(4-bromophenyl)-2,2-dimethylpropanamide.

Materials:

-

3-(4-Bromophenyl)-2,2-dimethylpropanoic acid

-

Benzylamine

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon), add 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (1.0 eq).

-

Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Add benzylamine (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the solution at room temperature for 5 minutes.

-

Add the coupling reagent, PyBOP (1.2 eq), portion-wise to the reaction mixture. Causality Note: PyBOP is a common peptide coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.[7]

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). Self-Validation Note: The aqueous washes remove unreacted starting materials, coupling byproducts, and the base, simplifying the final purification.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-3-(4-bromophenyl)-2,2-dimethylpropanamide.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential.

-

Hazard Identification: This compound may cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling the compound.[9][10][11][12]

Conclusion

3-(4-Bromophenyl)-2,2-dimethylpropanoic acid is a strategically important intermediate for the synthesis of novel chemical entities in the pharmaceutical and agrochemical sectors. While sourcing may require engagement with specialized chemical suppliers, a diligent procurement process focusing on purity and reliable documentation will ensure a solid foundation for research and development activities. Its versatile reactivity, demonstrated here through a standard amide coupling protocol, underscores its value to the synthetic chemist. By adhering to proper handling and safety procedures, researchers can effectively leverage this compound to advance their scientific objectives.

References

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available from: [Link].

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. Available from: [Link].

-

Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available from: [Link].

-

Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available from: [Link].

-

Tradeindia. 2-(4-Bromophenyl)-2-Methyl Propanoic Acid Cas No.32454-35-6. Available from: [Link].

-

PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. Available from: [Link].

-

BioPharm Solutions. Honeywell Price List 2017. Available from: [Link].

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available from: [Link].

-

ChemBuyersGuide.com. Chemical Suppliers. Available from: [Link].

-

ChemAnalyst. Chemical Price Analysis. Available from: [Link].

-

Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.). Arkivoc. Available from: [Link].

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. openmedscience.com [openmedscience.com]

- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. achmem.com [achmem.com]

- 6. 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid 95.00% | CAS: 186498-30-6 | AChemBlock [achemblock.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. fishersci.ca [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. uspmsds.com [uspmsds.com]

Methodological & Application

Preparation of acid chloride from 2,2-dimethylpropanoic acid derivatives

Application Note: Overcoming Steric Congestion in Acyl Chloride Synthesis

Introduction: The Neopentyl Challenge

The conversion of carboxylic acids to acid chlorides is a fundamental transformation in medicinal chemistry, yet 2,2-dimethylpropanoic acid (pivalic acid) and its derivatives present a specific kinetic challenge. The tert-butyl group adjacent to the carbonyl carbon creates significant steric congestion (the "Neopentyl Effect").

Unlike linear substrates (e.g., butyric acid), the bulky methyl groups in pivalic acid shield the carbonyl carbon from nucleophilic attack. Standard protocols often result in sluggish reaction rates or incomplete conversion. Consequently, the synthesis of pivaloyl chloride requires either forcing conditions (thermal energy) or catalytic activation (electronic modification) to proceed efficiently.

This guide details three distinct protocols tailored to specific experimental needs:

-

Thionyl Chloride (Scale-Up): For robust, cost-effective synthesis.

-

Oxalyl Chloride/DMF (High Purity): For mild, catalytic conversion.

-

Ghosez’s Reagent (Sensitive Substrates): For acid-labile derivatives.

Strategic Reagent Selection

Select the appropriate protocol based on your substrate's sensitivity and the scale of operation.

| Feature | Method A: Thionyl Chloride ( | Method B: Oxalyl Chloride ( | Method C: Ghosez's Reagent |

| Primary Mechanism | Thermal Nucleophilic Substitution | Vilsmeier-Haack Catalysis | Enamine-Imine Halogenation |

| Reaction Conditions | Reflux (80°C+) | 0°C to Room Temp | Neutral / Room Temp |

| Byproducts | Amide (Neutral) | ||

| Purification | Distillation required | Evaporation (often sufficient) | Filtration / Evaporation |

| Best For | Multi-gram to Kilo scale | Lab scale / High purity needs | Acid-sensitive moieties |

Mechanistic Insight: The Role of DMF Catalysis[3]

For sterically hindered substrates like pivalic acid, direct attack of the carboxylic oxygen on the chlorinating agent is slow. Adding N,N-Dimethylformamide (DMF) is not merely a solvent choice; it creates a highly reactive Vilsmeier-Haack intermediate (Chloroiminium ion).

This intermediate is less sterically demanding and more electrophilic than the bulk chlorinating agent, facilitating the reaction under milder conditions.

Caption: The catalytic cycle of DMF. The Vilsmeier reagent acts as the active chlorinating species, overcoming steric hindrance before regenerating DMF.

Experimental Protocols

Protocol A: Thionyl Chloride (Scale-Up Optimization)

Use this method for preparing neat pivaloyl chloride for stock usage.

Reagents:

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

or -

Addition: Charge the flask with Pivalic Acid. Add DMF.[4]

-

Reaction: Add

dropwise via an addition funnel at room temperature. Note: Gas evolution will be initially slow due to sterics. -

Thermal Activation: Once addition is complete, heat the mixture to reflux (~80°C).

-

Critical Checkpoint: Maintain reflux until gas evolution ceases completely (typically 2-4 hours for pivalic derivatives, compared to 1 hour for linear acids).

-

-

Purification: Replace the reflux condenser with a short-path distillation head.

-

Distill excess

(BP: 74.6°C) at atmospheric pressure. -

Collect Pivaloyl Chloride fraction (BP: 105-106°C).

-

Validation: Product should be a clear, colorless liquid. Yellowing indicates residual sulfur impurities.

Protocol B: Oxalyl Chloride / DMF (High Purity / Mild)

Use this method for converting pivalic acid derivatives in situ for immediate coupling.

Reagents:

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Catalytic, 1 drop per 5 mmol)

-

Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

-

Solvation: Dissolve the pivalic acid derivative in anhydrous DCM under an inert atmosphere (

or Ar). -

Catalyst: Add the catalytic DMF.

-

Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise.

-

Observation: Vigorous bubbling (

) will occur immediately upon addition if the catalyst is active.

-

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Concentrate the solution on a rotary evaporator.

-

Technique Tip: Add a small amount of toluene and re-evaporate (azeotropic removal) to ensure complete removal of excess oxalyl chloride and HCl.

-

Protocol C: Ghosez’s Reagent (Neutral Conditions)

Use this method if your pivalic derivative contains acid-sensitive protecting groups (e.g., Boc, TBS).

Reagents:

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)

-

Solvent: DCM or THF.

Procedure:

-

Mix: Dissolve the substrate in DCM at room temperature.

-

React: Add Ghosez’s reagent slowly.

-

Monitor: Stir for 1-2 hours. The reaction produces the acid chloride and a neutral amide byproduct (

). -

Isolation: The acid chloride can often be used directly. If isolation is needed, the amide byproduct is soluble in organic solvents, so precipitation of the acid chloride (if solid) or careful crystallization is required.

Quality Control & Characterization

Due to the hydrolytic instability of acid chlorides, standard LC-MS is ineffective (yields the acid). Use IR and NMR for validation.

Table 1: Spectral Validation Data

| Technique | Parameter | Pivalic Acid (Starting Material) | Pivaloyl Chloride (Product) |

| FT-IR | C=O[5] Stretch | ~1710 | ~1790 - 1800 |

| FT-IR | O-H Stretch | 2500-3300 | Absent |

| 1H NMR | Acid Proton | 10.0 - 12.0 ppm (Singlet) | Absent |

| 1H NMR | t-Butyl Group | ~1.20 ppm | ~1.34 ppm (Deshielded shift) |

| 13C NMR | Carbonyl Carbon | ~185 ppm | ~177-178 ppm |

Safety & Handling

Pivaloyl Chloride Specific Hazards:

-

Lachrymator: High volatility and potency. All transfers must occur in a functioning fume hood.

-

Corrosivity: Destroys tissue on contact. Wear butyl rubber gloves (nitrile offers limited protection against prolonged exposure to acid chlorides).

-

Water Reactivity: Reacts violently with water to release HCl gas. Ensure all glassware is oven-dried.

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Properties: Pivaloyl Chloride (CAS 3282-30-2).[6] Retrieved from [Link][3]

-

Organic Syntheses. (1979). Use of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).[7][8][9] Org.[4][9][10] Synth. 1979, 59,[9] 26. Retrieved from [Link]

-

Clayden, J., et al. (2012). Organic Chemistry.[4][10][11][12] (Discussion on Vilsmeier-Haack Mechanism and Acid Chloride formation). Oxford University Press.

Sources

- 1. prepchem.com [prepchem.com]

- 2. EP0926125A1 - Continuous process for the preparation of pyvaloyl chloride and aroyl chloride - Google Patents [patents.google.com]

- 3. chemeo.com [chemeo.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pivalyl chloride [webbook.nist.gov]

- 7. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. entegris.com [entegris.com]

- 9. Acid Halogenation Reagents [sigmaaldrich.com]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 12. atamankimya.com [atamankimya.com]

3-(4-Bromophenyl)-2,2-dimethylpropanoic acid in peptidomimetic synthesis

Application Note: 3-(4-Bromophenyl)-2,2-dimethylpropanoic Acid in Peptidomimetic Synthesis

Abstract

This technical guide details the application of 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (BDP-Acid) as a high-value building block in peptidomimetic drug design. Unlike standard amino acids, BDP-Acid serves a dual function: (1) it introduces a gem-dimethyl group to induce the Thorpe-Ingold effect, locking peptide conformations into bioactive secondary structures (e.g.,

Structural Rationale & Mechanism

The Gem-Dimethyl (Thorpe-Ingold) Effect

The incorporation of the 2,2-dimethyl motif at the

-

Thermodynamic Stability: The repulsion between the methyl groups and the peptide backbone forces the molecule into a folded state (often a turn or helix), reducing the entropic penalty of binding to a target protein.

-

Proteolytic Resistance: The quaternary center at C2 sterically shields the adjacent amide bond from proteolytic enzymes (e.g., chymotrypsin), significantly extending the plasma half-life of the peptidomimetic.

The Bromine Handle

The para-bromine atom is chemically orthogonal to standard peptide protecting groups (Fmoc, Boc, tBu). This allows the building block to be incorporated into a peptide chain first, and then modified ("diversified") later using Suzuki-Miyaura or Sonogashira coupling to generate libraries of analogues without re-synthesizing the peptide backbone.

Synthesis of the Building Block

Objective: Synthesize 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid from commercially available starting materials.

Reaction Scheme:

-

Alkylation: Ethyl isobutyrate + 4-Bromobenzyl bromide (LDA base).

-

Hydrolysis: Saponification of the ester.

Protocol A: Synthesis of BDP-Acid

| Reagent | Equiv.[1] | Role |

| Ethyl Isobutyrate | 1.0 | Starting Material (Nucleophile) |

| Lithium Diisopropylamide (LDA) | 1.1 | Strong Base (Non-nucleophilic) |

| 4-Bromobenzyl bromide | 1.0 | Electrophile |

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Procedure:

-

Enolate Formation: In a flame-dried flask under Argon, cool anhydrous THF (0.5 M) to -78°C. Add LDA (1.1 equiv) dropwise.

-

Addition: Add Ethyl Isobutyrate (1.0 equiv) dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete deprotonation (formation of the tertiary enolate).

-

Alkylation: Dissolve 4-Bromobenzyl bromide (1.0 equiv) in minimal THF and add slowly to the enolate solution.

-

Warm-up: Allow the reaction to warm to room temperature (RT) overnight. The steric hindrance of the gem-dimethyl group requires time for the

reaction to proceed. -

Quench & Workup: Quench with saturated

. Extract with EtOAc.[1] Wash organic layer with brine, dry over -

Saponification: Dissolve the crude ester in MeOH/THF (1:1). Add LiOH (2M aq, 3 equiv). Reflux at 60°C for 4 hours (hindered esters hydrolyze slowly).

-

Isolation: Acidify to pH 2 with 1M HCl. Extract with DCM.[1][2] Recrystallize from Hexanes/EtOAc to yield BDP-Acid as a white solid.

Incorporation into Peptidomimetics (Coupling Protocol)

Challenge: Coupling a carboxylic acid attached to a quaternary carbon (pivalic acid derivative) to an amine is sterically difficult. Standard carbodiimide (EDC/DCC) methods often fail or proceed with low yields.

Solution: Use of Acid Fluorides or HATU with Microwave Irradiation .

Protocol B: Solid-Phase Coupling to N-Terminal Amine

| Parameter | Condition |

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Base | HOAt (Addtive) + DIPEA (Base) |

| Stoichiometry | 4:4:8 (Acid : HATU : DIPEA) relative to resin loading |

| Solvent | DMF (Dimethylformamide) |

| Temperature | Microwave: 75°C for 20 mins (or RT for 12 hours) |

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin (e.g., Rink Amide, loading 0.5 mmol/g) in DMF for 30 mins. Deprotect the N-terminal Fmoc group (20% Piperidine/DMF).

-

Activation: In a separate vial, dissolve BDP-Acid (4 equiv), HATU (3.9 equiv), and HOAt (4 equiv) in DMF. Add DIPEA (8 equiv). Shake for 1 minute to pre-activate.

-

Note: Do not pre-activate for >5 mins to avoid guanidinium side reactions.

-

-

Coupling: Add the activated mixture to the resin.

-

Incubation:

-

Option A (Microwave - Recommended): Irradiate at 75°C (25W) for 20 minutes.

-

Option B (Manual): Double couple. Shake at RT for 6 hours, drain, and repeat with fresh reagents for 12 hours.

-

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LCMS to confirm reaction completion.

Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the 4-bromophenyl group on-resin to create a library of analogues.

Protocol C: On-Resin Suzuki Cross-Coupling

| Component | Reagent |

| Catalyst | |

| Boronic Acid | Aryl-Boronic Acid ( |

| Base | |

| Solvent | DME/EtOH/H2O (9:9:2) - Crucial for swelling and salt solubility |

Step-by-Step Procedure:

-

Degassing: It is critical to remove oxygen to prevent catalyst oxidation. Sparge all solvents with Argon for 15 mins.

-

Setup: In a microwave vial, add the peptide-resin (containing the BDP moiety).

-

Reagent Addition: Add the Aryl-Boronic Acid (5 equiv) and

(0.1 equiv). -

Solvent Addition: Add the degassed solvent mixture (DME/EtOH/H2O). Add the base (

) last. -

Reaction:

-

Microwave: 90°C for 30 minutes.

-

Note: The resin will turn black (Pd precipitation); this is normal.

-

-

Washing (Critical): To remove Palladium contaminants:

-

Wash 3x with DMF.

-

Wash 3x with 0.5% Sodium Diethyldithiocarbamate (in DMF) - Pd scavenger.

-

Wash 3x with DCM.[2]

-

Visualized Workflows

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the lifecycle of the BDP-Acid building block from synthesis to bio-assay.

Caption: Workflow for synthesizing BDP-Acid and utilizing it in solid-phase peptide synthesis (SPPS).

Diagram 2: The Gem-Dimethyl Conformational Lock

Visualizing how the building block restricts peptide flexibility.

Caption: Mechanism of the Thorpe-Ingold effect induced by the 2,2-dimethyl motif.